molecular formula C11H16O2 B14567891 (3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one CAS No. 61328-61-8

(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one

Cat. No.: B14567891
CAS No.: 61328-61-8
M. Wt: 180.24 g/mol
InChI Key: NSKURVUHJQVTDL-ONGXEEELSA-N
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Description

(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the benzofuran ring, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one: shares similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple methyl groups, which confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

CAS No.

61328-61-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3aR,7aR)-3a,5,6-trimethyl-3,4,7,7a-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C11H16O2/c1-7-4-9-10(12)13-6-11(9,3)5-8(7)2/h9H,4-6H2,1-3H3/t9-,11-/m0/s1

InChI Key

NSKURVUHJQVTDL-ONGXEEELSA-N

Isomeric SMILES

CC1=C(C[C@]2(COC(=O)[C@@H]2C1)C)C

Canonical SMILES

CC1=C(CC2(COC(=O)C2C1)C)C

Origin of Product

United States

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